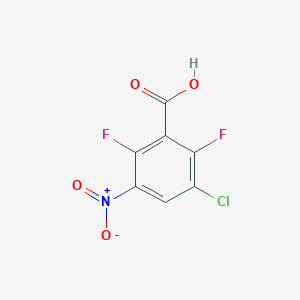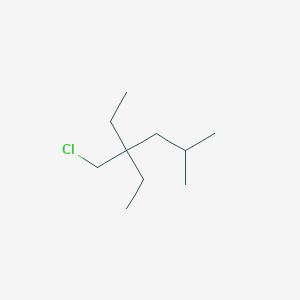
4-(Chloromethyl)-4-ethyl-2-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-4-ethyl-2-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to a hexane backbone, which also contains ethyl and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethyl-2-methylhexane can be achieved through several methods. One common approach involves the chloromethylation of 4-ethyl-2-methylhexane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a catalyst like zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(Chloromethyl)-4-ethyl-2-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
科学的研究の応用
4-(Chloromethyl)-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-4-ethyl-2-methylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-4-methyl-2-pentane: Similar structure but with a shorter carbon chain.
4-(Chloromethyl)-4-ethyl-2-pentane: Similar structure with a different arrangement of substituents.
4-(Bromomethyl)-4-ethyl-2-methylhexane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(Chloromethyl)-4-ethyl-2-methylhexane is unique due to its specific combination of substituents, which imparts distinct reactivity and properties. The presence of both ethyl and methyl groups on the hexane backbone, along with the chloromethyl group, allows for a wide range of chemical transformations and applications .
特性
分子式 |
C10H21Cl |
|---|---|
分子量 |
176.72 g/mol |
IUPAC名 |
4-(chloromethyl)-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(6-2,8-11)7-9(3)4/h9H,5-8H2,1-4H3 |
InChIキー |
CMLUYGBWZYHZAL-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
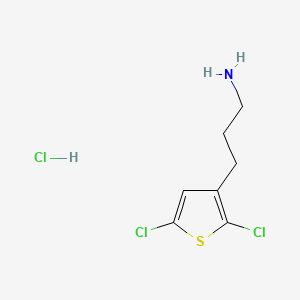
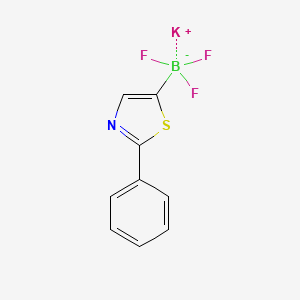
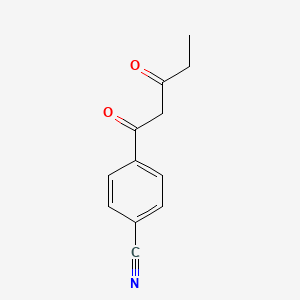

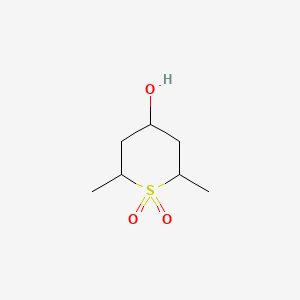
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)


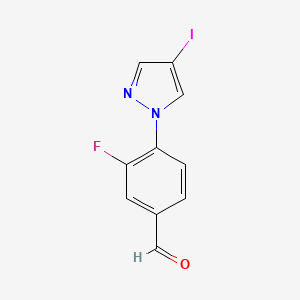
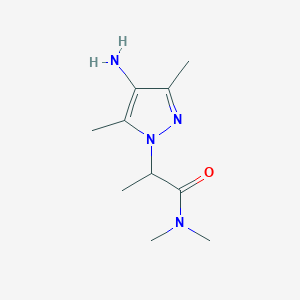
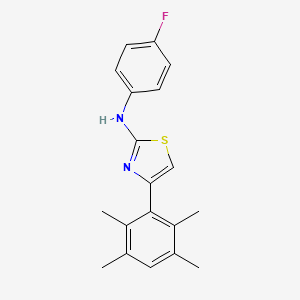
![2-{4-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13483609.png)
